(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Description
(5Z)-2-[(2-Chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a benzylidene moiety at position 5 and a substituted phenylamino group at position 2. The Z-configuration of the benzylidene double bond is critical for its structural stability and biological interactions. The compound features a 3-ethoxy-4-hydroxybenzylidene group, which introduces hydrogen-bonding capacity via the hydroxyl group and electron-donating effects from the ethoxy substituent.
Thiazolone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural modifications (e.g., substituents on the benzylidene and phenylamino groups) directly impacting their efficacy .
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-24-15-9-11(7-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-3-5-12(13)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10- |
InChI Key |
NOWDUMOBGWEGRW-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazolone core, followed by the introduction of the chlorophenyl and ethoxy-hydroxybenzylidene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it suitable for various industrial applications, including electronics and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Structural Confirmation
The compound’s Z-configuration is confirmed by ¹H NMR : A singlet at δ 7.92–7.95 ppm corresponds to the benzylidene =CH proton, consistent with Z-isomer stabilization via intramolecular hydrogen bonding . IR spectroscopy reveals characteristic peaks:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* | MIC50 (μg/mL)* |
|---|---|---|---|---|
| Target | C₁₈H₁₅ClN₂O₃S | 386.84 | 2.8 | Not reported |
| 6j | C₁₆H₁₀ClN₃O₃S | 359.01 | 3.1 | 12.5 (E. coli) |
| 6h | C₁₆H₁₀FN₃O₃S | 343.04 | 2.5 | 6.25 (S. aureus) |
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Method | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Reflux | 100°C | 7 hr | 75% | 95% |
| Microwave-Assisted | 80°C | 45 min | 88% | 98% |
Advanced Synthesis: How can regioselectivity challenges in benzylidene-thiazole formation be addressed?
Answer:
The Z-configuration of the benzylidene group (critical for bioactivity) is influenced by:
- Steric Effects: Bulky substituents on the aldehyde (e.g., 3-ethoxy vs. 4-hydroxy) favor the Z-isomer due to reduced rotational freedom .
- Reaction Solvent: Polar solvents (e.g., ethanol) stabilize the transition state, enhancing Z-selectivity.
- Post-Synthesis Analysis: Use NOESY NMR to confirm the Z-configuration via spatial proximity of the benzylidene proton and thiazole protons .
Key Data:
- NMR Shifts: Z-isomers show downfield shifts for the benzylidene proton (δ 7.8–8.2 ppm) due to conjugation with the thiazole ring .
Basic Characterization: Which techniques confirm structural integrity and purity?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign protons and carbons (e.g., benzylidene proton at δ ~8.0 ppm; thiazole C=O at ~170 ppm) .
- IR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
- Crystallography: Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemistry and hydrogen-bonding networks .
Q. Table 2: Key Spectral Data
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiazole C=O | 168–170 | 1680 |
| Benzylidene CH | 7.8–8.2 | - |
| Aromatic OH | - | 3200 |
Advanced Characterization: How do computational tools enhance electronic property analysis?
Answer:
- Multiwfn Software: Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the 4-hydroxy group shows high electron density (ESP: −45 kcal/mol), critical for hydrogen bonding .
- Hydrogen Bonding: Graph-set analysis (via CrystalExplorer) classifies interactions (e.g., R₂²(8) motifs in crystal packing), influencing solubility and stability .
Biological Activity: What assays evaluate kinase inhibition, and how do structural modifications alter activity?
Answer:
- Kinase Assays: Use recombinant DYRK1A or CDK2 enzymes with ATPase activity measured via luminescence. IC₅₀ values correlate with substituent electronegativity:
- SAR Insights:
- Benzylidene Substituents: 3-Ethoxy-4-hydroxy groups improve water solubility and membrane permeability (logP: 2.1 vs. 3.5 for non-polar analogs) .
Q. Table 3: Activity vs. Substituents
| Substituent (R) | IC₅₀ (DYRK1A) | logP |
|---|---|---|
| 4-Hydroxy | 1.2 µM | 2.1 |
| 3,5-Dimethoxy | 3.5 µM | 3.8 |
Data Contradictions: How to resolve conflicting bioactivity results from different studies?
Answer:
- Purity Checks: Use HPLC-MS to detect isomeric impurities (e.g., E-configuration contaminants) that reduce apparent activity .
- Crystallographic Validation: Confirm Z-configuration via X-ray diffraction; E-isomers lack key hydrogen bonds, reducing potency .
- Statistical Analysis: Apply ANOVA to batch data, identifying outliers due to solvent residues or crystallization variability .
Advanced SAR: What strategies optimize pharmacokinetics without compromising activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
